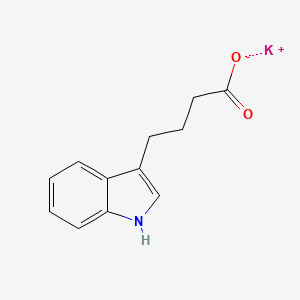

Potassium 4-(1H-indol-3-yl)butanoate

描述

Potassium 4-(1H-indol-3-yl)butanoate is a potassium salt of the organic compound 4-(1H-indol-3-yl)butanoic acidIt is characterized by its molecular formula C12H12KNO2 and a molecular weight of 241.33 g/mol . The compound is often used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Potassium 4-(1H-indol-3-yl)butanoate can be synthesized by dissolving 4-(1H-indol-3-yl)butanoic acid in absolute ethanol and adding a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for several hours until the reaction is complete, as determined by thin-layer chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound.

化学反应分析

Types of Reactions: Potassium 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

Substitution: The indole ring in the compound can undergo substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

科学研究应用

Plant Growth Regulator

Potassium 4-(1H-indol-3-yl)butanoate is primarily utilized as a plant growth regulator . It promotes rooting in various crops and is particularly effective in enhancing the growth of cuttings. The following effects have been documented:

- Root Development : It induces the formation of adventitious roots, which are crucial for plant stability and nutrient uptake.

- Seed Germination : The compound can break seed dormancy, facilitating germination and subsequent growth.

- Yield Improvement : Studies indicate that its application can lead to increased crop yields by enhancing overall plant health.

Application Methods

The compound can be applied through various methods, including:

- Foliar Spraying : Effective for quick absorption through leaves.

- Root Dipping : Soaking cuttings in a solution of potassium indole butyrate before planting enhances root initiation.

- Soil Application : It can be mixed with fertilizers for systemic uptake by plants.

Efficacy Data Table

| Application Method | Concentration (ppm) | Effectiveness |

|---|---|---|

| Foliar Spray | 1000 | High |

| Root Dip | 500-1000 | Moderate |

| Soil Application | 5g per mu | Variable |

Case Studies in Agriculture

- Vegetable Crops : In a study involving tomato plants, potassium indole butyrate was found to significantly increase root biomass and fruit yield compared to untreated controls .

- Ornamental Plants : Research on ornamental cuttings demonstrated that those treated with potassium indole butyrate showed improved rooting rates and overall health, leading to higher marketability .

Potential Medical Applications

Emerging research suggests that this compound may have therapeutic potential, particularly in oncology.

Anticancer Properties

Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) in malignant cells, similar to established chemotherapeutic agents .

Research Findings

A recent study investigated the effects of potassium indole butyrate on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 200 ppm, suggesting potential as an adjunct therapy in cancer treatment .

Case Study Overview

作用机制

The mechanism by which Potassium 4-(1H-indol-3-yl)butanoate exerts its effects involves its interaction with molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, influencing biochemical processes. For example, it may modulate signaling pathways involved in cell growth and differentiation, making it a compound of interest in both plant and animal studies .

相似化合物的比较

- 4-(1H-indol-3-yl)butanoic acid

- Indole-3-butyric acid

- Indole-3-acetic acid

Comparison: Potassium 4-(1H-indol-3-yl)butanoate is unique due to its potassium salt form, which enhances its solubility and stability compared to its parent acid, 4-(1H-indol-3-yl)butanoic acid. This makes it more suitable for certain applications, particularly in aqueous environments. Additionally, its structural similarity to plant hormones like indole-3-butyric acid and indole-3-acetic acid allows it to be used in studies related to plant growth and development.

生物活性

Potassium 4-(1H-indol-3-yl)butanoate, a potassium salt of 4-(1H-indol-3-yl)butanoic acid, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 241.33 g/mol. Its unique structure, featuring an indole moiety, suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and signaling pathways:

- Cellular Processes : Potassium ions are crucial for maintaining cellular functions such as membrane potential and cell volume regulation. Increased intracellular potassium levels can enhance cell excitability and neurotransmitter release, which are vital for muscle contraction and neuromuscular function.

- Auxin Receptor Interaction : In plant biology, this compound promotes root organogenesis by engaging with auxin receptors. This interaction activates downstream signaling pathways that regulate gene expression associated with cell division and elongation.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in various cellular models, suggesting its potential utility in treating inflammatory diseases.

- Neuroprotective Properties : Its derivatives have been investigated for their effects on the central nervous system (CNS), particularly regarding mood disorders such as anxiety and depression. The compound's structural similarity to serotonin receptor ligands indicates possible interactions that could modulate neurotransmission .

Pharmacokinetics

Pharmacokinetic studies reveal favorable absorption characteristics for this compound, enhancing its viability as a therapeutic agent. The compound demonstrates good bioavailability and tissue distribution, which are critical for its effectiveness in clinical applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

- Mood Disorders : A study focusing on the binding affinity of this compound to serotonin receptors highlighted its potential role in treating mood disorders. The findings suggest that certain derivatives can selectively bind to these receptors, promoting further investigation into their therapeutic applications .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

potassium;4-(1H-indol-3-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWDHJYSJOSTSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635397 | |

| Record name | Potassium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60096-23-3 | |

| Record name | Potassium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-butyric acid potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does K-IBA influence root formation in plant cuttings?

A1: While the precise mechanism remains an active area of research, K-IBA is understood to act as a synthetic auxin, mimicking the effects of naturally occurring indole-3-acetic acid (IAA). It's believed to stimulate cell division and differentiation in plant tissues, particularly at the site of application, ultimately leading to the formation of adventitious roots. [, , , , ]

Q2: Does the concentration of K-IBA impact its effectiveness?

A2: Yes, the concentration of K-IBA plays a crucial role in its efficacy. Studies have demonstrated that optimal concentrations vary depending on the plant species and cutting type. For instance, in peach softwood cuttings, a concentration of 0.2% (w/v) K-IBA yielded the highest rooting rate and survival rate. [] In contrast, for Taxus baccata cuttings, the optimal concentration varied with collection time, highlighting the importance of species-specific optimization. []

Q3: What factors influence the effectiveness of K-IBA in promoting rooting?

A3: The effectiveness of K-IBA is influenced by a multitude of factors, including plant species, cutting type (hardwood, softwood), time of year at which cuttings are taken, and environmental conditions. For instance, in a study on hardy Minnesota Prunus species, rooting success varied significantly depending on the cutting position, time of year, and auxin treatment. [] This underscores the importance of optimizing propagation protocols for each specific species and variety.

Q4: What propagation systems are commonly used with K-IBA?

A4: K-IBA is effective across various propagation systems, including traditional germination trays and aeroponics. While germination trays are well-established for root growth, aeroponics offers a more controlled environment and efficient resource utilization, making it a viable alternative for certain species like peach cuttings. []

Q5: Can K-IBA be used in combination with other substances to enhance rooting?

A5: Yes, research indicates that combining K-IBA with other compounds, such as phloroglucinol and seaweed extract, can further enhance rooting in certain species like Dracaena marginata. These combinations have shown promising results in improving rooting percentage and root traits. []

Q6: Can metabolites from K-IBA producing bacteria be used as biostimulants?

A6: Yes, research suggests that metabolites produced by certain bacteria, such as Pantoea agglomerans, during the production of IAA can act as plant biostimulants. These metabolites, rich in IAA and other bioactive molecules, have shown potential in improving rooting, survival, and overall plant quality in species like Prunus and Corylus avellana, sometimes even surpassing the effects of K-IBA alone. []

Q7: Are there any notable applications of K-IBA in specific tree species?

A7: K-IBA has proven particularly useful in the propagation of Juglans cinerea (butternut), a species facing threats from butternut canker disease. Studies have demonstrated successful propagation of butternut using softwood cuttings treated with K-IBA, highlighting its potential in preserving and multiplying disease-resistant genotypes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。